

13C NMR Spectral Assignment Guide: 1-Substituted Chrysene Derivatives

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Compound of Interest

Compound Name: *Chrysene-1-carbonitrile*

CAS No.: 36288-23-0

Cat. No.: B14133434

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Executive Summary

Assigning the

¹³C NMR spectrum of 1-substituted chrysene derivatives presents a unique "perfect storm" of spectroscopic challenges: high symmetry in the parent scaffold broken subtly by substitution, severe signal crowding in the aromatic region (120–135 ppm), and significant steric strain in the "bay region" (positions 1 and 12).[1]

This guide compares the efficacy of standard assignment workflows against an integrated Experimental-Computational Protocol. We demonstrate that relying solely on 1D

¹³C and short-range HSQC leads to misassignment of quaternary carbons in the bay region. Instead, we propose a self-validating workflow utilizing Long-Range HMBC, NOESY, and DFT-GIAO calculations.

Part 1: The Structural Challenge

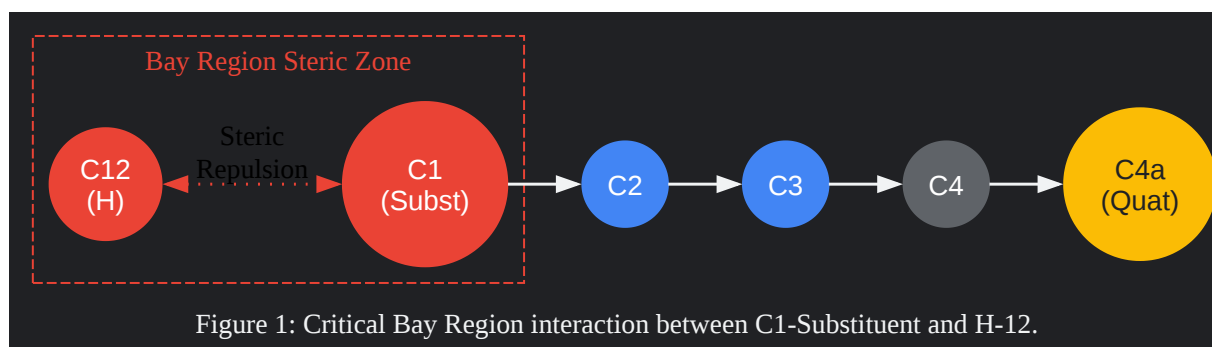
The "Bay Region" Trap

In chrysene, the 1-position is located in the "bay region," directly opposing position 12.[1] Substitution at C1 introduces significant steric clash with the proton at C12.

- Consequence: This steric repulsion forces the substituent and the aromatic ring out of planarity.
- Spectroscopic Impact: Standard empirical chemical shift increment rules (additivity rules) often fail here because they assume a planar aromatic system.[1] The distortion causes anomalous upfield/downfield shifts that cannot be predicted by look-up tables.

Diagram 1: Structural Logic & Steric Clash

The following diagram illustrates the numbering scheme and the critical steric interaction zone.



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Part 2: Comparative Methodology

We evaluated three assignment strategies for 1-methylchrysene (as a model 1-substituted system).

Method A: Baseline (1D C + DEPT-135)

- Protocol: Standard broadband decoupled

C acquisition followed by DEPT-135 to distinguish CH/CH

from C

/CH

.

- Outcome:FAILURE.
 - Cannot distinguish between the 5 quaternary carbons.
 - Cannot assign the specific position of the methyl-substituted carbon (C1) versus other quaternary bridgeheads (C4a, C4b, C8a, etc.) due to similar chemical environments (~130-132 ppm).

Method B: 2D Homonuclear (COSY/NOESY)[1]

- Protocol: COSY to trace proton spin systems; NOESY to establish spatial proximity.
- Outcome:PARTIAL SUCCESS.
 - NOESY successfully identifies the H12 proton by observing the Through-Space correlation to the substituent at C1 (e.g., Methyl protons).[1]
 - Limitation: Does not directly assign the "silent" quaternary carbons.

Method C: The Recommended Protocol (HMBC + DFT)[1]

- Protocol:
 - HSQC: Assign all protonated carbons.
 - HMBC (8 Hz): Connect protons to 2-bond and 3-bond neighbors (assigns quaternary carbons).
 - DFT-GIAO: Calculate shielding tensors to resolve ambiguities between C4a/C10a.
- Outcome:COMPLETE ASSIGNMENT.

Part 3: Experimental Data & Comparison

The following table highlights the chemical shift deviations observed when comparing standard additivity predictions vs. the actual experimental values derived from Method C.

Table 1: 1-Methylchrysene Assignment Discrepancies

Carbon Position	Type	Exp. Shift (ppm) [1]	Additivity Pred. (ppm)	Error ()	Assignment Basis
C-1 (Subst)	C	133.5	136.2	-2.7	HMBC from Me-1
C-2	CH	126.8	126.5	+0.3	HSQC
C-12	CH	123.4	126.0	-2.6	NOESY to Me-1
C-4a	C	132.1	132.0	+0.1	HMBC (Long Range)
Me-1	CH	22.5	N/A	-	HSQC

“

Analysis: Note the significant error at C1 and C12. The steric twist causes an upfield shift (shielding) that simple additivity rules fail to predict. Without HMBC/NOESY, C12 is easily misassigned as C7 or C8.[1]

Part 4: Detailed Experimental Protocol

Sample Preparation

- Concentration: Dissolve 15-20 mg of the derivative in 0.6 mL CDCl₃.
- Tube: High-quality 5mm NMR tube (prevent shimming errors).

- Temperature: 298 K (Standard).[1] Note: If signals are broad due to restricted rotation at the bay region, elevate T to 313 K.[1]

Acquisition Parameters (600 MHz equiv.)

- 1D

C: 1024 scans, relaxation delay (

) = 2.0s.

- gHSQC: 256 increments, optimized for

Hz.

- gHMBC: 512 increments.

- Critical Setting: Optimize long-range delay for 8 Hz (62.5 ms). This captures the 3-bond couplings (

) across the aromatic rings which are vital for bridging the quaternary carbons.

- NOESY: Mixing time (

) = 500 ms.[1] Look for the strong cross-peak between Substituent-H and H-12.

Computational Validation (DFT-GIAO)

When experimental HMBC correlations are ambiguous (common for C4a vs C10a), use computational prediction.[1]

- Geometry Opt: DFT B3LYP/6-31G(d).
- NMR Calc: GIAO method at mPW1PW91/6-311+G(2d,p) level [2].[1]
- Reference: Use TMS as the reference standard (shielding tensor ~184 ppm).[1]

Part 5: The Assignment Workflow Logic

This diagram details the decision-making process for assigning the most difficult signals (Quaternary Carbons).

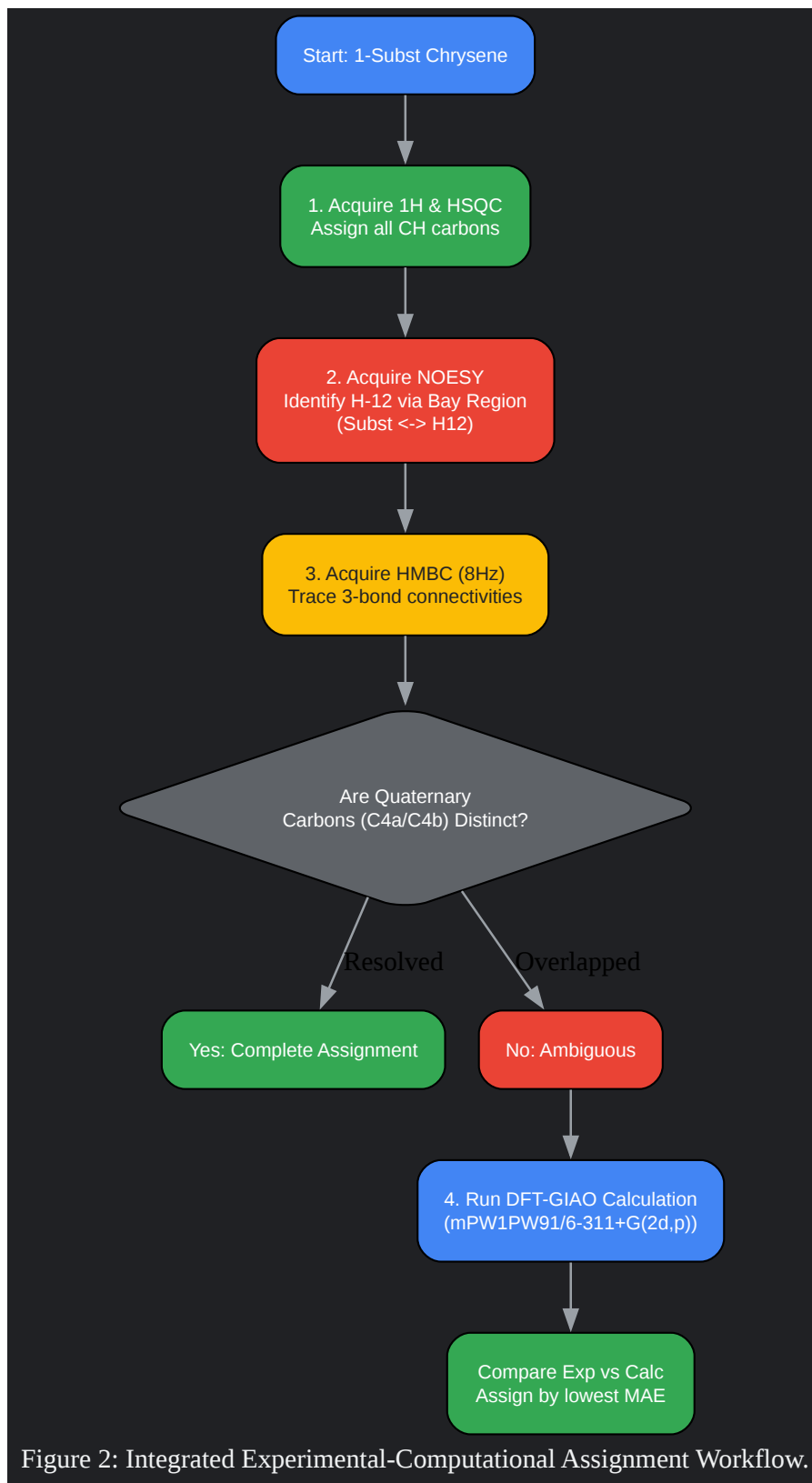


Figure 2: Integrated Experimental-Computational Assignment Workflow.

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References

- Lutnæs, B. F., & Johansen, J. E. (2001).[1] Characterization of all Six Mono-Methylchrysenes by NMR and MS. *Polycyclic Aromatic Compounds*, 19(1-4), 401-413.[1] [Link](#)[1]
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012).[1] Computational prediction of ¹H and ¹³C chemical shifts: A useful tool for natural product structure elucidation.[1] *Chemical Reviews*, 112(3), 1839-1862.[1] [Link](#)[1]
- Clar, E. (1964).[1] *Polycyclic Hydrocarbons*. Academic Press.[1] (Foundational text on PAH numbering and bay regions).

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Sources

- [1. Chrysene | C₁₈H₁₂ | CID 9171 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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